
1-(Bromomethyl)-4-cyclopentylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Bromomethyl)-4-cyclopentylbenzene” likely refers to a compound that contains a benzene ring with a bromomethyl group (-CH2Br) attached to one carbon and a cyclopentyl group (a five-membered ring) attached to the fourth carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a bromination reaction, where a bromine atom is introduced into a molecule . The bromomethyl group could potentially be introduced to the benzene ring through a free radical bromination .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring, which is a six-membered ring with alternating double bonds, with a bromomethyl group and a cyclopentyl group attached to it .Chemical Reactions Analysis
The bromomethyl group in the compound could potentially undergo various reactions due to the presence of the bromine atom, which can act as a good leaving group . This could allow for substitution reactions to occur, where another group replaces the bromine atom.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure of the molecule. In general, brominated organic compounds tend to be relatively dense and may have low solubility in water .Applications De Recherche Scientifique
Synthesis Techniques and Characterization
Synthesis of Bromomethylated Compounds : A study by Guo Zhi-an (2009) discussed the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination, highlighting the impact of reaction conditions on product yield and purity, which could be relevant for synthesizing similar compounds like "1-(Bromomethyl)-4-cyclopentylbenzene" (Guo, 2009).
Characterization of Brominated Compounds : Research by P. Szlachcic et al. (2007) on the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene provided detailed crystal structure analyses, suggesting similar characterization approaches could be applied to understand the structural properties of "this compound" (Szlachcic, Migda, & Stadnicka, 2007).
Applications in Polymer Chemistry
- Polymer Synthesis : I. Cianga and Y. Yagcı (2002) utilized 1,4-dibromo-2,5-bis(bromomethyl)benzene in atom transfer radical polymerization for producing comb-like polyphenylenes, demonstrating the utility of bromomethylated compounds in advanced polymer synthesis, which could inform applications for "this compound" in similar contexts (Cianga & Yagcı, 2002).
Mécanisme D'action
The mechanism of action would depend on the specific reaction that the compound is involved in. In general, the bromine atom in the bromomethyl group could potentially leave, creating a carbocation that can react with other molecules.
Safety and Hazards
Propriétés
IUPAC Name |
1-(bromomethyl)-4-cyclopentylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c13-9-10-5-7-12(8-6-10)11-3-1-2-4-11/h5-8,11H,1-4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUFZRUNRFFLMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260851-03-3 |
Source


|
| Record name | 1-(bromomethyl)-4-cyclopentylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one](/img/structure/B572534.png)

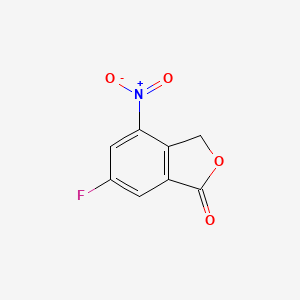
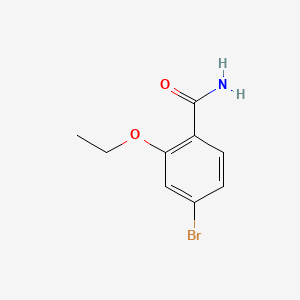
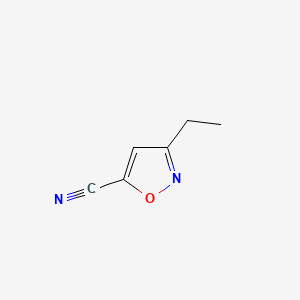
![N',N'-Diethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B572542.png)
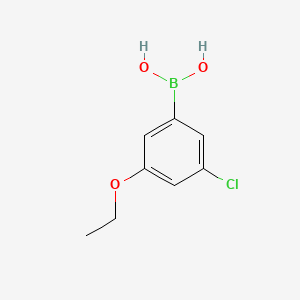
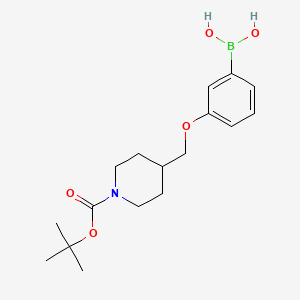
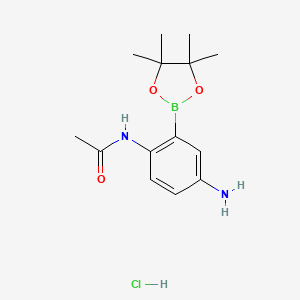
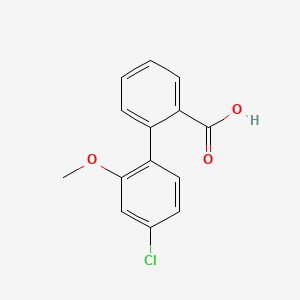
![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)



